molecular formula C10H17NO2 B3307968 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine CAS No. 936083-46-4

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine

Cat. No. B3307968
CAS RN: 936083-46-4
M. Wt: 183.25 g/mol
InChI Key: QBJLVDANQJDKKE-UHFFFAOYSA-N
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Description

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .


Molecular Structure Analysis

The pyrrolidine ring in 1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Mechanism of Action

The mechanism of action of pyrrolidine compounds often involves their interaction with target proteins. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Pyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles, taking into account the influence of steric factors on biological activity .

properties

IUPAC Name

oxan-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(11-6-2-3-7-11)9-5-1-4-8-13-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJLVDANQJDKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydropyran-2-ylcarbonyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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